molecular formula C21H18BrFN2O3S B2687142 N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide CAS No. 451481-26-8

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide

Cat. No.: B2687142
CAS No.: 451481-26-8
M. Wt: 477.35
InChI Key: DFQHSHMYWLDQTO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide is a complex organic compound that features a bromophenyl group, a sulfamoyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the sulfamoyl group through the reaction of sulfonyl chlorides with amines . The bromophenyl and fluorobenzamide groups can be introduced through nucleophilic substitution reactions and coupling reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields . The use of catalysts and optimized reaction conditions can also play a crucial role in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can affect various biochemical pathways and cellular processes .

Properties

IUPAC Name

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O3S/c1-2-25(17-6-4-3-5-7-17)29(27,28)18-12-13-20(23)19(14-18)21(26)24-16-10-8-15(22)9-11-16/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQHSHMYWLDQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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